Superior mTORC2 Inhibitory Activity of JR-AB2-011 Compared to Parent Scaffold JR-AB2-000
In a direct head-to-head comparative analysis of 26 structural analogs, JR-AB2-011 (C17H14Cl2FN3OS) demonstrated a 3.94-fold decrease in mTORC2 activity relative to the parent compound JR-AB2-000 (C19H19Cl2N3OS) when tested at 1 μM for 24 hours in LN229 glioblastoma cells [1]. This represents the highest fold-decrease in mTORC2 activity among all analogs tested in the series. The quantitation was performed via densitometric analysis of immunoblots probed for phospho-S473-AKT abundance.
| Evidence Dimension | Fold decrease in mTORC2 activity (relative to parent compound) |
|---|---|
| Target Compound Data | 3.94-fold decrease |
| Comparator Or Baseline | JR-AB2-000 (parent compound): 1.0-fold decrease (baseline) |
| Quantified Difference | 3.94-fold greater mTORC2 inhibition vs. parent |
| Conditions | LN229 glioblastoma cells; 1 μM compound; 24 h treatment; densitometric quantification of phospho-S473-AKT immunoblots |
Why This Matters
This quantifies the functional consequence of the specific 4-fluorophenyl imino and 3,4-dichlorophenyl carboxamide substitution pattern, providing a clear biochemical justification for selecting this specific analog over the parent scaffold or other less active derivatives.
- [1] Benavides-Serrato A, Lee J, Holmes B, Landon KA, Bashir T, Jung ME, et al. Specific blockade of Rictor-mTOR association inhibits mTORC2 activity and is cytotoxic in glioblastoma. PLoS One. 2017;12(4):e0176599. Table 1. View Source
